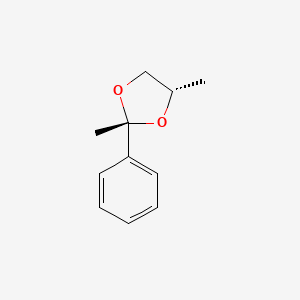

1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-

Descripción

The compound 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- is a chiral 1,3-dioxolane derivative characterized by methyl groups at positions 2 and 4, a phenyl substituent at position 2, and a relative configuration of (2R,4S). Its stereochemistry and substituent arrangement influence its physical, chemical, and biological properties.

Propiedades

Número CAS |

25687-77-8 |

|---|---|

Fórmula molecular |

C11H14O2 |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

(2R,4S)-2,4-dimethyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1 |

Clave InChI |

CIHKNVXTQCYONS-GXSJLCMTSA-N |

SMILES isomérico |

C[C@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |

SMILES canónico |

CC1COC(O1)(C)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Stereoselective Formation via Hypervalent Iodine Oxidation

One of the prominent methods for synthesizing substituted 1,3-dioxolanes, including derivatives like 1,3-dioxolane, 2,4-dimethyl-2-phenyl-, involves a stereoselective three-component assembly of an alkene, carboxylic acid, and silyl enol ether. This method proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate formed by oxidation of alkene substrates with hypervalent iodine reagents.

- Mechanism : The alkene is oxidized by hypervalent iodine to form a cationic intermediate at the 2-position of the dioxolane ring. This intermediate is trapped stereoselectively by silyl enol ether nucleophiles, leading to the formation of the substituted dioxolane with retention of stereochemistry.

- Stereochemical Outcome : The reaction follows a Woodward-type mechanism where the configuration of the cation intermediate is retained during nucleophilic trapping, enabling high stereoselectivity.

- Substrate Scope : Styrenes, cycloalkenes, and various substituted alkenes have been successfully employed, demonstrating the method’s generality.

- Reaction Conditions : Optimal yields and stereoselectivity were achieved under mild conditions, often at room temperature, using appropriate hypervalent iodine oxidants and silyl enol ethers.

| Parameter | Details |

|---|---|

| Reagents | Alkene, carboxylic acid, silyl enol ether |

| Oxidant | Hypervalent iodine reagent |

| Temperature | Room temperature to mild heating |

| Stereoselectivity | High, retention of configuration |

| Substrate Examples | Styrenes, cycloalkenes |

Lewis Acid Catalyzed Condensation with Dimethoxymethane

Another effective approach to prepare chiral 1,3-dioxolane derivatives involves condensation of diols with aldehydes or ketones in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O).

- Procedure : For example, benzyl (3S,4R)-3,4-dihydroxypyrrolidine-1-carboxylate was reacted with dimethoxymethane under BF3·Et2O catalysis at room temperature to form the corresponding 1,3-dioxolane ring.

- Reaction Time : Typically short, around 15–30 minutes.

- Purification : The reaction mixture is quenched with water and extracted with organic solvents, followed by drying and concentration.

- Advantages : This method allows for rapid ring closure with high regio- and stereoselectivity.

- Yield and Purity : High yields (up to 83%) and regioselectivity were reported, with minimal formation of undesired isomers.

Diastereoselective Salt Formation and Resolution

For enantiomerically pure 1,3-dioxolane derivatives such as 1,3-dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-, diastereomeric salt formation with chiral amines is a key step.

- Method : The racemic or diastereomeric mixture is treated with (S)- or (R)-1-phenylethylamine in acetonitrile at elevated temperature (~70 °C), followed by slow cooling to precipitate the desired diastereomeric salt.

- Purification : Repeated washing of the precipitate with a mixture of ethyl acetate and isopropanol (3:1) removes the undesired isomer salt, enhancing diastereomeric purity.

- Results : Diastereomeric purity is monitored by NMR, and yields of purified salts reach up to 95% with enantiomeric excess (ee) values exceeding 99%.

| Step | Conditions | Outcome |

|---|---|---|

| Salt formation | (S)- or (R)-1-phenylethylamine, 70 °C, ACN | Precipitation of diastereomeric salt |

| Washing | EtOAc/isopropanol (3:1), room temperature | Removal of undesired isomer salt |

| Purity | NMR monitored | >99% ee, 95% yield |

Multi-Step Synthesis via Vinyl-1,3-Dioxolane Intermediates

A multi-step synthetic route involves preparing 2-vinyl-1,3-dioxolane as a key intermediate, followed by functional group transformations to install methyl and phenyl substituents at the 2 and 4 positions.

- Step 1 : Preparation of 2-vinyl-1,3-dioxolane by refluxing acrolein with ethane-1,2-diol and pyridinium p-toluenesulfonate catalyst in pentane/diethyl ether solvent mixture for one week.

- Step 2 : Oxidation of 2-vinyl-1,3-dioxolane with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) to form dihydroxylated intermediates.

- Step 3 : Further functionalization and purification steps yield the target substituted dioxolane.

- Yields : Intermediate yields range from 24% for vinyl dioxolane to 81% for dihydroxylated products, indicating efficient transformations.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Acid-Catalyzed Cyclization

-

Mechanism : The reaction of 1,3-dicarbonyl compounds with formaldehyde in the presence of acid catalysts (e.g., toluenesulfonic acid) drives cyclization to form the dioxolane ring .

-

Conditions : Refluxing solvents (e.g., toluene) with water removal via Dean-Stark apparatus or molecular sieves .

-

Yield/Selectivity : Controlled conditions ensure high stereoselectivity toward the (2R,4S) configuration.

Silyl Enol Ether Reactions

-

Reagents : Alkenes, carboxylic acids, and silyl enol ethers (e.g., dimethyl ketene silyl acetal) react under catalytic conditions (e.g., iodine) to form substituted dioxolanes .

-

Stereochemical Outcome : Follows the Woodward reaction mechanism, retaining configuration at the 2-position during ring-opening .

Oxidation Methods

-

Reagents : ReOCl₃ catalyzes oxidation of secondary alcohols to ketones, enabling acetal formation with ethylene glycol .

-

Advantage : Tolerates acid-sensitive functional groups like THP ethers .

Woodward Reaction Mechanism

-

Key Step : A 1,3-dioxolan-2-yl cation intermediate is trapped by water at the 2-position, followed by ring-opening to retain stereochemistry .

-

Example : Reaction of styrenes with silyl enol ethers yields diastereomeric mixtures, resolved by stereoselective trapping .

Acid-Catalyzed Ring-Opening

-

Process : The dioxolane ring undergoes acid-catalyzed hydrolysis or transacetalization, releasing the original carbonyl compound .

Reaction Types

The compound participates in diverse transformations, driven by its electronic environment and chirality.

Nucleophilic Substitutions

-

Key Reactions : Substituents on the dioxolane ring (e.g., methyl, phenyl) direct nucleophilic attack, enabling functional group interconversions.

Ring-Opening Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid hydrolysis | HCl/H₂O, heat | Original carbonyl compound + diol |

| Transacetalization | Acetone, acid catalyst | Acetal derivatives |

Deprotection Methods

-

Oxidative Deprotection : Use of NaBArF₄ in water rapidly converts dioxolanes to aldehydes (e.g., benzaldehyde) .

-

Enzymatic Interactions : Potential applications in enzyme inhibition due to stereospecific binding.

Biological Interactions

The compound exhibits interactions with biological systems, including:

-

Enzyme Inhibition : Chirality-dependent binding to enzymes (e.g., proteases).

-

Antimicrobial Activity : Derivatives show efficacy against pathogenic fungi and bacteria.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Delivery Systems

- The compound is utilized in the formulation of drug delivery systems due to its favorable solubility and stability characteristics. Research indicates that dioxolanes can enhance the bioavailability of poorly soluble drugs by forming stable complexes.

-

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Dioxolanes serve as intermediates in the synthesis of various APIs. For instance, they are involved in the production of anti-cancer agents and anti-inflammatory drugs. The stereochemistry of 1,3-dioxolane can influence the pharmacological activity of the resultant compounds.

Cosmetic Formulations

- Emollients and Skin Conditioning Agents

-

Stabilizers in Emulsions

- In cosmetic creams and lotions, 1,3-dioxolane acts as a stabilizer for emulsions. Its ability to interact with both oil and water phases helps maintain product consistency over time.

Chemical Synthesis

-

Building Block for Organic Synthesis

- As a versatile building block, this dioxolane derivative is employed in organic synthesis to create more complex molecules. Its unique structure allows for various chemical reactions such as nucleophilic substitutions and cycloadditions.

- Polymerization Processes

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Synthesis of APIs | Improved pharmacological activity | |

| Cosmetics | Emollient in formulations | Better skin feel and moisture retention |

| Stabilizer for emulsions | Maintains product consistency | |

| Chemical Synthesis | Building block for organic synthesis | Versatile reactivity |

| Monomer in polymerization | Tailored material properties |

Case Studies

- Pharmaceutical Formulations

- Cosmetic Products

Mecanismo De Acción

The mechanism of action of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

Data Tables

Table 1: Physical Properties of Selected 1,3-Dioxolane Analogues

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Optical Activity ([α]D²⁰) |

|---|---|---|---|---|---|

| 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- | 273400-78-5 | C₁₁H₁₄O₂ | 63–68 (0.05 Torr) | 1.018 | N/A |

| (4R,5S)-4-Allyl-2,2-dimethyl-5-phenyl- | - | C₁₄H₁₈O₂ | - | - | +5.95 (CHCl₃) |

| 2,4-Bis(3,4,5-trimethoxyphenyl)- | 116673-47-3 | C₂₁H₂₆O₈ | 508.3 (predicted) | 1.184 | N/A |

Actividad Biológica

1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-, is a compound with significant biological interest due to its structural characteristics and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a dioxolane ring with two methyl groups and a phenyl group contributing to its unique chemical behavior.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of carbonyl compounds with diols or alcohols. For instance, the stereoselective formation of substituted 1,3-dioxolanes can be achieved through various methodologies involving alkene and carboxylic acid derivatives . The specific synthesis pathway for (2R,4S)-rel has not been extensively documented but follows similar principles.

Antifungal and Antimicrobial Properties

Research indicates that dioxolane derivatives exhibit antifungal and antimicrobial activities. A study highlighted the effectiveness of certain dioxolane compounds as fungicides and plant growth regulators . The introduction of specific substituents on the dioxolane ring enhances biological activity by modulating interactions with target enzymes or receptors.

The biological mechanisms through which 1,3-dioxolanes exert their effects often involve:

- Enzyme Inhibition : Dioxolanes can inhibit enzymes critical for pathogen survival. For example, compounds similar to 1,3-dioxolanes have shown inhibitory activity against xanthine oxidase (XO), which is relevant for treating conditions like gout .

- Cell Membrane Disruption : Some studies suggest that dioxolanes can integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Research Findings

Recent studies have demonstrated that variations in substituents on the dioxolane ring significantly affect biological activity. For instance:

- Steric Effects : The presence of bulky groups like phenyl can enhance selectivity in enzyme interactions.

- Stereochemistry : The (2R,4S) configuration may influence the compound's binding affinity to biological targets.

Q & A

Q. Optimization Tips :

- Adjust solvent polarity (e.g., DMSO vs. dichloromethane) to stabilize transition states.

- Monitor reaction progress via TLC and quench reactions at low temperatures to minimize byproduct formation.

Basic: What spectroscopic techniques are essential for characterizing the stereochemistry of (2R,4S)-rel-1,3-dioxolane derivatives?

Methodological Answer:

Critical techniques include:

NMR Spectroscopy :

- ¹H NMR : Diastereotopic protons show splitting patterns. For example, in , methoxy groups at δ 3.72–3.53 ppm (m) indicate substituent environments .

- ¹³C NMR : Differentiation of quaternary carbons (e.g., δ 100–110 ppm for dioxolane ring carbons) .

IR Spectroscopy : C-O-C stretching vibrations (~1,100 cm⁻¹) confirm dioxolane ring formation .

Mass Spectrometry : High-resolution MS (e.g., ’s molecular weight of 288.4 g/mol) validates molecular formula and purity .

Q. Methodological Answer :

Molecular Dynamics (MD) Simulations : Model diastereomer stability in solvents (e.g., chloroform vs. DMSO) to predict dominant conformers .

DFT Calculations : Optimize geometries and calculate NMR chemical shifts (e.g., using B3LYP/6-31G*) to match experimental data () .

Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with simulated spectra from TD-DFT to assign absolute configurations .

Validation : In , PubChem’s InChIKey (JEPWTUCYPWOCQV-UHFFFAOYSA-N) aligns with computational stereochemical predictions .

Basic: What are the key considerations for designing polymerization studies on 1,3-dioxolane derivatives?

Q. Methodological Answer :

Monomer Design : Incorporate substituents (e.g., methyl or phenyl groups) to modulate ring strain and reactivity () .

Catalyst Selection : Use cationic initiators (e.g., BF₃-etherate) for ring-opening polymerization () .

Kinetic Analysis : Monitor molecular weight via GPC and termination steps via ¹H NMR (e.g., end-group analysis) .

Example : notes that 2-ethenyl-4-methylene-1,3-dioxolane undergoes cationic polymerization to yield high-Mw polymers (>50 kDa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.